molecular formula C23H23NO6 B3365939 9H-Fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate CAS No. 129288-44-4

9H-Fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate

カタログ番号: B3365939
CAS番号: 129288-44-4
分子量: 409.4 g/mol
InChIキー: UXCYXPDYLSBWNU-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, identified by CAS 942153-03-9, is a derivative of the 9H-fluoren-9-ylmethyl (Fmoc) class, widely utilized in peptide synthesis as a protective group for amines. Its structure features a 1,3-oxazolidine-2,5-dione core with a (2-methylpropan-2-yl)oxymethyl (tert-butoxymethyl) substituent at the 4S position (Figure 1). The tert-butoxymethyl group enhances steric protection, improving stability under acidic conditions compared to smaller substituents . Its molecular weight is approximately 395.4 g/mol (estimated based on structural analogs), and it is primarily employed in solid-phase peptide synthesis (SPPS) due to its balance of stability and ease of deprotection under basic conditions.

特性

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-23(2,3)29-13-19-20(25)30-22(27)24(19)21(26)28-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCYXPDYLSBWNU-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

9H-Fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₉N₁O₄
Molecular Weight 315.35 g/mol
CAS Number 84000-03-3
LogP 4.301
PSA 55.84 Ų

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its oxazolidine structure allows it to participate in important biochemical pathways, particularly in inhibiting certain enzymes associated with disease processes.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for the survival of pathogens, notably in studies targeting Plasmodium falciparum, the causative agent of malaria. The inhibition of purine salvage pathways presents a promising therapeutic angle against malaria .
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.

Study 1: Antimalarial Activity

A study investigated the effects of similar oxazolidine derivatives on Plasmodium falciparum. Compounds that share structural similarities with 9H-fluoren-9-ylmethyl derivatives were synthesized and tested for their ability to inhibit the hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) enzyme. The findings suggested that these compounds could significantly inhibit this enzyme's activity, demonstrating potential as antimalarial agents .

Study 2: Antimicrobial Efficacy

Research conducted on various derivatives of oxazolidines revealed that compounds with similar functionalities exhibited broad-spectrum antimicrobial activity. Specific attention was given to their mechanism of action, which involved disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .

Discussion

The biological activity of 9H-Fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate highlights its potential as a lead compound for drug development. Its ability to inhibit critical enzymes involved in pathogen survival suggests that further exploration could yield effective treatments for infectious diseases.

Moreover, the structural attributes of this compound allow for modifications that could enhance its efficacy and selectivity towards specific biological targets. Future research should focus on optimizing these derivatives and conducting comprehensive pharmacokinetic and toxicity studies.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physico-Chemical Properties

The tert-butoxymethyl substituent distinguishes this compound from analogs with methyl, isobutyl, or morpholine-based groups. Key comparisons include:

Table 1: Comparative Analysis of Structural Features and Properties
Compound Name & CAS Molecular Weight (g/mol) Substituent (R) Solubility Stability Profile
Target Compound (942153-03-9) ~395.4 tert-Butoxymethyl Low in polar solvents High (acid-resistant)
(4S)-4-Methyl variant (CAS N/A) ~351.4 Methyl Moderate in DMSO Moderate (base-labile)
4-(2-Methylpropyl) variant (864966-70-1) 365.42 2-Methylpropyl (isobutyl) Low in water Moderate (varies with conditions)
Morpholine-3-carboxylic acid (204320-51-4) ~377.4 Morpholine + carboxylic acid High in aqueous buffers pH-dependent

Key Observations :

  • Steric Effects : The tert-butoxymethyl group in the target compound provides superior steric shielding compared to methyl or isobutyl groups, reducing unintended side reactions during peptide elongation .
  • Solubility: Polar solvents like water or methanol dissolve the morpholine-carboxylic acid derivative more effectively due to its ionizable carboxylic acid group. In contrast, the target compound’s hydrophobicity limits solubility to non-polar solvents (e.g., DCM, THF) .
  • Stability : The tert-butoxymethyl group enhances resistance to acidic cleavage, making the target compound preferable for multi-step syntheses requiring acidic conditions. Methyl and isobutyl variants are more susceptible to premature deprotection .

Q & A

Q. What are the critical handling precautions for this compound in laboratory settings?

This compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure . Researchers must:

  • Use fume hoods, nitrile gloves, and lab coats during handling.
  • Avoid contact with incompatible materials (e.g., strong acids/bases, oxidizing agents) .
  • Store in a cool, dry environment away from ignition sources.
  • Implement emergency protocols for spills, including neutralization with inert adsorbents.

Q. How is this compound typically synthesized, and what purification methods are recommended?

While direct synthesis data for this compound is limited, analogous Fmoc-protected derivatives (e.g., oxazolidinones) are synthesized via:

  • Step 1 : Activation of the carboxyl group using reagents like HOBt/DIC.
  • Step 2 : Coupling with the oxazolidine core under anhydrous conditions .
  • Step 3 : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for >95% purity.

Q. What spectroscopic methods are used to confirm its structural integrity?

  • NMR : 1H^1H and 13C^{13}C NMR to verify stereochemistry (e.g., 4S configuration) and tert-butyloxymethyl group integration .
  • HRMS : High-resolution mass spectrometry for exact mass validation.
  • FT-IR : Peaks at ~1750 cm1^{-1} (C=O stretch of oxazolidinedione) and ~1680 cm1^{-1} (carbamate C=O) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Solvent Selection : Use DMF or DCM for swelling resin, ensuring complete solvation of the bulky Fmoc group.
  • Coupling Reagents : HATU/DIPEA in DMF enhances reactivity for sterically hindered amines .
  • Monitoring : Kaiser test or UV monitoring (Fmoc deprotection at 301 nm) to confirm reaction completion.

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Controlled Studies : Perform accelerated stability tests at pH 2–12 (37°C, 72 hrs) with HPLC monitoring.
  • Mechanistic Analysis : Degradation at acidic pH likely involves oxazolidinedione ring opening, while basic conditions hydrolyze the carbamate .
  • Stabilizers : Add antioxidants (e.g., BHT) for radical-sensitive tert-butyl groups .

Q. How does the tert-butyloxymethyl group influence solubility and bioactivity in derived peptides?

  • Solubility : The hydrophobic tert-butyl group reduces aqueous solubility but enhances lipid membrane permeability in cell-based assays .
  • Bioactivity : Comparative studies with unmodified analogs (e.g., replacing tert-butyl with methyl) show improved protease resistance due to steric shielding .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., de-esterified analogs or oxidized tert-butyl groups).
  • Quantitation Limits : Use UPLC with charged aerosol detection (CAD) for non-UV-active impurities.
  • Reference Standards : Synthesize and characterize impurities (e.g., via controlled hydrolysis) for calibration .

Key Recommendations for Researchers

  • Prioritize HPLC purity checks post-synthesis to ensure reproducibility in downstream applications.
  • For in vivo studies, consider prodrug strategies to mitigate the tert-butyl group’s hydrophobicity.
  • Collaborate with crystallography experts to resolve stereochemical ambiguities via X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
9H-Fluoren-9-ylmethyl (4S)-4-[(2-methylpropan-2-yl)oxymethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。